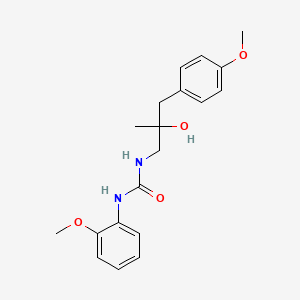

N-(thiophen-2-ylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-ylmethyl)propanamide, also known as TPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 185.25 g/mol.

Scientific Research Applications

1. Cytotoxicity and Topoisomerase II Inhibition

N-(thiophen-2-ylmethyl)propanamide derivatives, specifically 3-acyl derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system, exhibit cytotoxicity and topoisomerase II inhibitory activity. Compounds such as 11m and 11p show high efficacy in cell lines resistant to doxorubicin treatment, suggesting potential in cancer treatment (Gomez-Monterrey et al., 2011).

2. Antimicrobial Activity

The compound N-(thiophen-2-ylmethyl)thiophene-2-carboxamide shows effective antibacterial activity against various microorganisms. Its properties were investigated using X-ray diffraction, spectroscopic techniques, and molecular docking studies (Cakmak et al., 2022).

3. Bioreduction and Pharmaceutical Application

The compound plays a role in the bioreduction process. For instance, whole cells of Rhodotorula glutinis can reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to a specific enantiomer used in the production of the antidepressant drug, duloxetine (Tang et al., 2011).

4. Antibacterial and Antifungal Agents

Some derivatives, such as semicarbazides and 1,2,4‐Triazol‐5‐Ones containing thiophene moieties, have been synthesized for potential antibacterial and antifungal applications. Selected derivatives showed activity against various bacterial species like S. pyogenes, P. aeruginosa, and S. aureus (Pitucha et al., 2010).

5. Corrosion Inhibition

N-(thiophen-3-ylmethylidene) derivatives have been evaluated for their action as corrosion inhibitors on mild steel in acidic environments. These compounds exhibit efficient inhibition and their adsorption on mild steel surfaces follows Langmuir’s isotherm (Daoud et al., 2014).

6. Immunosuppressive Activities

N-aryl-3-(indol-3-yl)propanamides, a derivative of this compound, have been synthesized and evaluated for their immunosuppressive activities. Specific compounds in this category demonstrated significant inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity assays (Giraud et al., 2010).

properties

IUPAC Name |

N-(thiophen-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-8(10)9-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEWNISANMMAMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2497226.png)

![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)

![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)

![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)

![Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B2497239.png)

![3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2497243.png)

![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2497245.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)